molecular formula C20H42ClNO2 B14718671 2-Aminoethyl octadecanoate;hydrochloride CAS No. 22024-22-2

2-Aminoethyl octadecanoate;hydrochloride

Cat. No.: B14718671
CAS No.: 22024-22-2
M. Wt: 364.0 g/mol
InChI Key: YHTGVNGFSBJRLK-UHFFFAOYSA-N
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Description

2-Aminoethyl octadecanoate;hydrochloride is a chemical compound with the molecular formula C20H41NO2·HCl. It is a derivative of octadecanoic acid (stearic acid) and contains an aminoethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl octadecanoate;hydrochloride typically involves the esterification of octadecanoic acid with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Esterification: Octadecanoic acid is reacted with 2-aminoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl octadecanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted aminoethyl derivatives.

Scientific Research Applications

2-Aminoethyl octadecanoate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of cell membrane interactions and as a component in lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-Aminoethyl octadecanoate;hydrochloride involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also form complexes with proteins, affecting their structure and function. The molecular targets include membrane phospholipids and various membrane-associated proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: Similar in structure but contains a methacrylate group instead of an octadecanoate group.

    2-Aminoethyl benzenesulfonamide: Contains a benzenesulfonamide group instead of an octadecanoate group.

Uniqueness

2-Aminoethyl octadecanoate;hydrochloride is unique due to its long hydrophobic octadecanoate chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction and stabilization.

Properties

CAS No.

22024-22-2

Molecular Formula

C20H42ClNO2

Molecular Weight

364.0 g/mol

IUPAC Name

2-aminoethyl octadecanoate;hydrochloride

InChI

InChI=1S/C20H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;/h2-19,21H2,1H3;1H

InChI Key

YHTGVNGFSBJRLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN.Cl

Origin of Product

United States

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